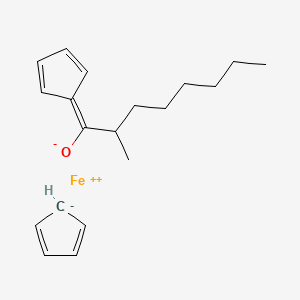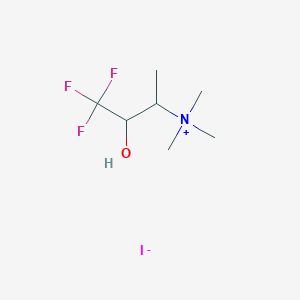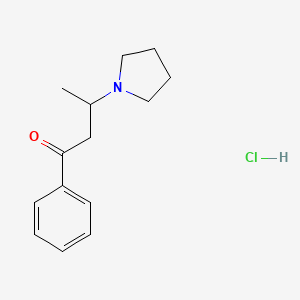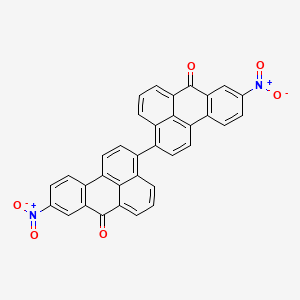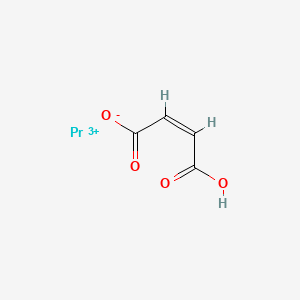
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is a coordination compound that involves the praseodymium ion (Pr³⁺) complexed with (Z)-4-hydroxy-4-oxobut-2-enoate. Praseodymium is a rare earth element, part of the lanthanide series, known for its unique magnetic, electrical, and optical properties. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand is an organic molecule that can coordinate with metal ions, forming stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) typically involves the reaction of praseodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. One common method includes dissolving praseodymium nitrate in water and adding (Z)-4-hydroxy-4-oxobut-2-enoic acid in a stoichiometric ratio. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced equipment and automation to ensure consistency and efficiency. Techniques such as solvent extraction, crystallization, and filtration are employed to purify the final product. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the coordination sphere of praseodymium, leading to the formation of different complexes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the complex into its constituent ions and molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield praseodymium oxides, while substitution reactions may produce new praseodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used as a precursor for synthesizing other praseodymium complexes. It is also studied for its coordination chemistry and the unique properties it imparts to the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study metal-ligand interactions and their effects on biological systems. It may also be explored for its potential use in imaging and diagnostic applications due to the unique optical properties of praseodymium.
Medicine
In medicine, praseodymium complexes are investigated for their potential therapeutic applications, such as in the development of new drugs or as contrast agents in medical imaging.
Industry
In industrial applications, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used in the production of advanced materials, such as catalysts, magnets, and phosphors. Its unique properties make it valuable in various high-tech applications, including electronics and renewable energy technologies.
Wirkmechanismus
The mechanism of action of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) involves the coordination of the praseodymium ion with the ligand, forming a stable complex. This coordination can influence the electronic structure and reactivity of the praseodymium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other praseodymium complexes with different ligands, such as praseodymium acetate, praseodymium chloride, and praseodymium nitrate. These compounds share some common properties due to the presence of praseodymium but differ in their chemical behavior and applications based on the nature of the ligands.
Uniqueness
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is unique due to the specific ligand it contains, which imparts distinct properties to the complex. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand can influence the stability, solubility, and reactivity of the praseodymium ion, making this compound valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
14533-02-9 |
|---|---|
Molekularformel |
C4H3O4Pr+2 |
Molekulargewicht |
255.97 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) |
InChI |
InChI=1S/C4H4O4.Pr/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |
InChI-Schlüssel |
ADUVBTGHHSCXOO-ODZAUARKSA-M |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Pr+3] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)O.[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


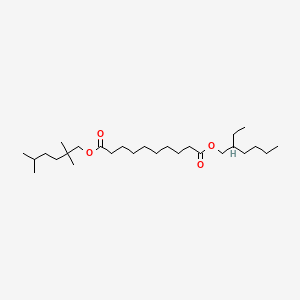

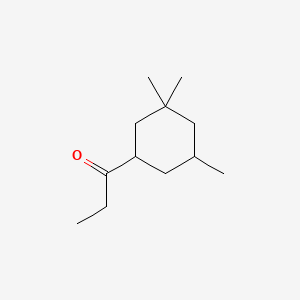


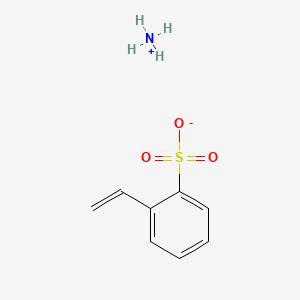

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
